molecular formula C12H20N3O9P B15126651 Plumbemycin A CAS No. 62896-18-8

Plumbemycin A

Cat. No.: B15126651
CAS No.: 62896-18-8
M. Wt: 381.28 g/mol
InChI Key: BMFVTRZNBFRUMH-NSCUHMNNSA-N
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Description

Plumbemycin A is a naturally occurring phosphonate oligopeptide antibiotic originally isolated from Streptomyces plumbeus . Its structure consists of an alanine and aspartate chain linked to the unique C-terminal amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) . This compound exhibits antibacterial activity and functions as a potent and specific inhibitor of threonine synthase, a key enzyme in the threonine biosynthetic pathway that is absent in mammals, making it an attractive target for antimicrobial research . The antibiotic activity of this compound is dependent on its uptake into bacterial cells via the oligopeptide transport system . Once inside, it is hydrolyzed by host peptidases to release the active APPA moiety, which acts as a stable phosphonate mimic of the natural substrate, phosphohomoserine . By inhibiting threonine synthase, APPA disrupts the biosynthesis of threonine, ultimately leading to the inhibition of protein synthesis and bacterial growth . The selectivity of this compound is determined by the specific recognition of its N-terminal dipeptide by bacterial transport systems, highlighting its value as a tool for studying bacterial nutrient uptake and the development of novel anti-infectives . This product is offered for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62896-18-8

Molecular Formula

C12H20N3O9P

Molecular Weight

381.28 g/mol

IUPAC Name

(E)-2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-5-phosphonopent-3-enoic acid

InChI

InChI=1S/C12H20N3O9P/c1-6(13)10(18)15-8(5-9(16)17)11(19)14-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H,14,19)(H,15,18)(H,16,17)(H,20,21)(H2,22,23,24)/b3-2+

InChI Key

BMFVTRZNBFRUMH-NSCUHMNNSA-N

Isomeric SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plumbemycin A involves the condensation of N-trifluoroacetyl-3,4-didehydro-5-(ethoxyhydroxyphosphinyl)norvaline and L-alanyl-L-aspartic acid diethyl ester using the DCC (dicyclohexylcarbodiimide) method . This reaction yields a fully protected phospha C-tripeptide, which is then deprotected to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces plumbeus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as ion exchange chromatography .

Mechanism of Action

Plumbemycin A exerts its effects by antagonizing L-threonine. It inhibits the incorporation of L-threonine into proteins, thereby disrupting protein synthesis. This mechanism involves binding to specific molecular targets and interfering with the pathways that utilize L-threonine .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Plumbemycin A belongs to the phosphonate oligopeptide family, which includes Rhizocticin A and Plumbemycin B. These compounds share a phosphonate (P-C) bond, enabling them to mimic phosphate-containing metabolites and inhibit enzymes such as serine dehydratases or amino acid biosynthesis pathways .

Table 1: Key Features of this compound and Related Compounds
Compound Source Structural Features Bioactivity Mechanism of Action
This compound Bacillus subtilis Z-allylamine, phosphonate oligopeptide Antifungal, L-serine antagonism Inhibits serine metabolism
Rhizocticin A Bacillus subtilis Revised absolute configuration (2023) Antifungal, broad-spectrum Targets threonine synthase
Plumbemycin B Bacillus subtilis Three non-proteinogenic amino acids Antibacterial, enzyme inhibition Phosphonate-mediated inhibition
FR900098 Synthetic/engineered Phosphonate analog Antimalarial Inhibits methylerythritol phosphate pathway

Biological Activity

Plumbemycin A is a natural antibiotic compound produced by the bacterium Streptomyces plumbeus. It belongs to a class of phosphonate antibiotics, which are characterized by their unique mechanisms of action and structural properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, target organisms, and potential therapeutic applications.

This compound exerts its antibacterial effects primarily through the inhibition of threonine synthase, an enzyme crucial for the biosynthesis of the amino acid threonine. The active component of this compound is identified as (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), which is released upon the cleavage of the peptide by host peptidases after uptake into bacterial cells . The inhibition occurs via a covalent modification of the enzyme, leading to irreversible inhibition .

Inhibition Kinetics

The kinetics of this compound's inhibition on threonine synthase can be summarized as follows:

  • Inhibition Type : Irreversible
  • Kinetic Parameters :
    • kinact=1.50min1k_{inact}=1.50\,\text{min}^{-1}
    • Ki=100μMK_i=100\,\mu M

These parameters indicate that this compound binds to threonine synthase with high affinity, effectively blocking its activity and subsequently impairing protein synthesis in susceptible bacteria .

Target Organisms

This compound primarily exhibits antibacterial activity against Gram-positive bacteria. Its selectivity is attributed to the presence of specific oligopeptide transport systems in these organisms, which facilitate the uptake of the antibiotic . Notably, it has been shown to be effective against various strains of Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological activity and potential applications of this compound:

  • Antibacterial Efficacy : Research demonstrated that this compound effectively inhibited the growth of E. coli in vitro. The addition of threonine reversed this inhibition, confirming that the mode of action is related to threonine synthase inhibition .
  • Biosynthetic Pathway : The biosynthesis of this compound involves a series of enzymatic reactions leading to the production of APPA. Understanding this pathway could facilitate the development of synthetic analogs with improved efficacy or reduced toxicity .
  • Potential Therapeutic Applications : Given its mechanism targeting bacterial enzymes not present in mammals, this compound presents a promising avenue for antibiotic development with reduced risk for human toxicity .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

ParameterValue
Active Component(Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA)
Target EnzymeThreonine Synthase
Inhibition TypeIrreversible
kinactk_{inact}1.50 min1^{-1}
KiK_i100 μM
Effective AgainstGram-positive bacteria

Q & A

Q. How can systematic reviews address gaps in the literature on this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines to screen databases (PubMed, Scopus) using controlled vocabulary (MeSH terms). Apply PICO framework to define inclusion criteria and assess study quality via GRADE. Highlight mechanistic inconsistencies and propose prioritized research directions .

Methodological Best Practices

  • Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
  • Data Reporting : Adhere to journal guidelines (e.g., metric units, significant figures) and disclose raw data repositories for transparency .
  • Contradiction Analysis : Use triangulation (multiple assays/models) to validate findings and discuss limitations in the context of prior work .

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